1,4,5,6-TETRAHYDROPYRIMIDIN-4-OL
Description
Properties
CAS No. |
100580-09-4 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-6-ol |
InChI |
InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h3-4,7H,1-2H2,(H,5,6) |
InChI Key |
CBZAWTCKVPZIOB-UHFFFAOYSA-N |
SMILES |
C1CN=CNC1O |
Canonical SMILES |
C1CN=CNC1O |
Origin of Product |
United States |
Scientific Research Applications
1,4,5,6-Tetrahydropyrimidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydropyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,4,5,6-tetrahydropyrimidin-4-ol with related pyrimidine derivatives based on substituent positions, functional groups, and molecular properties inferred from the evidence.
Substituent Position and Functional Group Variations
1,4,5,6-Tetrahydropyrimidin-2-yl Derivatives
- Example : (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine dihydrochloride (CAS 73706-74-8) .
- Molecular Formula : C₅H₁₃Cl₂N₃
- Key Features :
- Amino-methyl group at position 2 increases basicity.
- Dihydrochloride salt improves solubility in polar solvents.
Pyrimidin-4(3H)-one Derivatives
- Example: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile . Key Features:
- 4-oxo group enables keto-enol tautomerism, influencing reactivity.
- Thioether and bulky protecting groups enhance steric hindrance.
- Comparison with 4-ol derivative : The oxo group at position 4 may participate in different tautomeric equilibria compared to the hydroxyl group, altering electronic properties and binding affinities.
Thioxo-Pyrimidinones
- Example : 4j (1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) .
- Key Features :
- Thioxo group at position 2 increases electron density.
- Comparison with 4-ol derivative: The thioxo group may enhance metal-binding capacity compared to the hydroxyl group, which is more suited for hydrogen bonding.
Molecular Weight and Solubility
- Solubility Trends :
- Hydroxyl and amine derivatives (e.g., 4-ol, 2-yl methanamine) are more water-soluble than bulky, lipophilic analogs (e.g., pyrimidin-4(3H)-one with tert-butyldimethylsilyl groups) .
Q & A
Q. What are the key physicochemical properties of 1,4,5,6-Tetrahydropyrimidin-4-ol, and how are they determined experimentally?
Answer: The physicochemical properties of 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives are critical for understanding their behavior in synthetic and biological systems. Key properties include:
Experimental characterization often employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment .
Q. What synthetic routes are commonly employed for preparing 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives?
Answer: Synthesis typically involves multi-step reactions, including cyclization, reduction, and functional group coupling. Key methods include:
Purification often relies on reverse-phase HPLC or column chromatography, with yields varying based on substituent reactivity .
Advanced Research Questions
Q. How does the structural configuration of 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives influence their efficacy in gas separation membranes?
Answer: Substituents like methyl groups and amine functionalities enhance CO2/N2 selectivity by modulating polymer-chain spacing and gas-polymer interactions. Computational models (e.g., deep ensemble methods) predict performance, validated experimentally via gas permeability tests:
These findings highlight the role of substituent polarity and steric effects in membrane design .
Q. What methodological approaches are used to assess the biological activity of 1,4,5,6-Tetrahydropyrimidin-4-ol analogs in anticancer research?
Answer: Anti-tumor activity is evaluated using in vitro cytotoxicity assays and structural optimization. For example:
| Assay Type | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Anti-tumor screening | Cancer cell lines | Compound 10j showed significant activity | |
| Cytotoxicity assay | Healthy vs. tumor cells | Selectivity evaluation |
Derivatives like 10j are synthesized via reductive pathways and characterized using IR and NMR to correlate structure-activity relationships .
Q. How can computational models aid in predicting the properties of novel 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives for material science applications?
Answer: Deep learning models, such as negative correlation-based ensemble methods, screen chemical spaces to predict gas separation performance. These models integrate quantum mechanical calculations and experimental data to prioritize candidates for synthesis . Validation involves comparing predicted vs. experimental selectivity ratios, achieving high accuracy for polyimide membranes .
Q. What role do 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives play in the formation of advanced glycation end-products (AGEs) and associated pathologies?
Answer: Tetrahydropyrimidin (THP) derivatives are implicated in AGE formation, contributing to diabetic neuropathy. Analytical methods like mass spectrometry and immunoassays detect THP-modified proteins in vivo, linking their accumulation to oxidative stress and cellular dysfunction . Therapeutic strategies focus on inhibiting AGE formation via small-molecule scavengers or enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
